molecular formula C10H9N B175542 8-Methylquinoline CAS No. 1199266-77-7

8-Methylquinoline

Cat. No. B175542
M. Wt: 143.18 g/mol
InChI Key: JRLTTZUODKEYDH-UHFFFAOYSA-N
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Description

8-Methylquinoline, also known as o-Toluquinoline, is a heterocyclic compound . It is a yellow liquid or oil with the empirical formula C10H9N . It is used in laboratory chemicals .


Synthesis Analysis

There are various techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best . The synthesis of 8-methylquinoline involves a combination of experiments and first-principles calculations over a selected Ru catalyst . A series of hydrogenation reactions were conducted with 8-MQL and 4H-8-MQL as initial reactants .


Molecular Structure Analysis

The molecular weight of 8-Methylquinoline is 143.1852 . The IUPAC Standard InChIKey is JRLTTZUODKEYDH-UHFFFAOYSA-N . The structural and spectroscopic characteristics of 8-Methylquinoline have been examined by means of experimental and computational quantum chemical methods .


Chemical Reactions Analysis

8-Methylquinoline exhibits stronger adsorption on catalyst surface active sites compared with 4H-8-MQL . It may react vigorously with strong oxidizing agents and strong acids . It neutralizes acids in exothermic reactions to form salts plus water .


Physical And Chemical Properties Analysis

8-Methylquinoline is slightly soluble in water . It has a boiling point of 143 °C/34 mmHg and a melting point of -80 °C . The density is 1.052 g/mL at 25 °C .

Scientific Research Applications

1. Antimicrobial and Antiparasitic Properties

8-Methylquinoline and its derivatives, such as 8-Hydroxyquinolines, have shown promise in antimicrobial and antiparasitic applications. Studies have highlighted their effectiveness against foodborne bacteria and as potential therapeutic agents in treating diseases like malaria and leishmaniasis. These compounds exhibit a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects, which makes them of significant interest in the development of new drugs and treatments for various diseases (Saadeh, Sweidan, & Mubarak, 2020) (Kim, Lee, Yang, & Lee, 2014) (Nanayakkara et al., 2008).

2. Neurodegenerative Diseases Treatment

8-Methylquinoline derivatives have been researched for their potential in treating neurodegenerative diseases like Alzheimer's. These compounds can target amyloid β in Alzheimer's disease, stimulating neural stem cell proliferation, and showing neuroprotective and neuroregenerative effects. This makes them potential therapeutic agents for various dementias (Kenche et al., 2013) (Haigh, Tumpach, Collins, & Drew, 2016).

3. Cancer Therapy

The properties of 8-Methylquinoline derivatives in metal-binding make them candidates for use in cancer therapy. These compounds exhibit pharmacologically-relevant antiproliferative activity against tumor cells and can trigger apoptosis. This positions them as promising agents for developing novel anticancer therapies (Oliveri et al., 2013).

4. Chemical Analysis and Environmental Applications

In addition to their biomedical applications, 8-Methylquinoline derivatives have uses in chemical analysis and environmental applications. For instance, cloud point extraction-UV spectrophotometry techniques use 8-methylquinoline for the analysis of environmental water samples (Yan, 2013).

5. Material Science and Corrosion Inhibition

8-Methylquinoline and its derivatives have been explored for their potential in material science, particularly in corrosion inhibition for metals like carbon steel. These compounds have shown promising results in protecting metals from corrosion, which is crucial in various industrial applications (Rouifi et al., 2020).

Safety And Hazards

8-Methylquinoline may be sensitive to exposure to light . It is combustible and may cause skin irritation . The vapor or mist is irritating to the eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes .

Future Directions

The competitive adsorption of 8-Methylquinoline and partially hydrogenated product, 4H-8-MQL, was studied by performing a combination of experiments and first-principles calculations over a selected Ru catalyst . This research could pave the way for future studies on the properties and applications of 8-Methylquinoline.

properties

IUPAC Name

8-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3
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InChI Key

JRLTTZUODKEYDH-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C(=CC=C1)C=CC=N2
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Molecular Formula

C10H9N
Record name 8-METHYLQUINOLINE
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DSSTOX Substance ID

DTXSID8020888
Record name 8-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

8-methylquinoline appears as yellow liquid or oil. (NTP, 1992)
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Boiling Point

478 °F at 751 mmHg (NTP, 1992)
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Flash Point

221 °F (NTP, 1992)
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Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992)
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Density

1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992)
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Product Name

8-Methylquinoline

CAS RN

611-32-5
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Melting Point

-112 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

3-Butyryl-4-chloro-8-methylquinoline (2.48 g, 10 mmol), 2-fluoroaniline (1.45 ml, 15 mmol) and 1,4-dioxan (10 ml) were stirred at room temperature overnight then heated at reflux for 30 minutes. The hydrochloride salt was filtered off, converted to free base and recrystallised from aqueous ethanol to give 3-butyryl-4- 2-fluorophenylamino)-8-methylquinoline (2.21 g), m.p. 109°-111°.
Name
3-Butyryl-4-chloro-8-methylquinoline
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
Name
acetaldehyde ortho-toluidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reactor effluent vapor was directed through a condenser and the recovered liquid was weighed at convenient times. Typically, the liquid obtained from the first 20 minutes of the run was discarded. Three one-hour test periods were then taken with the mid-point of each period representing 0.8, 1.8 and 2.8 hours-on-stream (HOS). The reaction crudes were homogenized with ethanol before adding 4-tert-butylpyridine as a standard. The samples were then analyzed by GC using standard techniques. The reported 8-methylquinoline selectivity and yield are based on the moles of ortho-toluidine. The purity of the 8-methylquinoline is based on the 8-methylquinoline/2,8-dimethylquinoline (2,8 -Me2Q) weight ratio.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,480
Citations
N Li, Y Wang, L Kong, J Chang… - Advanced Synthesis & …, 2019 - Wiley Online Library
… To probe the Rh-catalyzed C−H activation process, H/D exchange of 8-methylquinoline (1 a) … of 0.8:1, which revealed that the electron-rich 8-methylquinoline is kinetically more reactive. …
Number of citations: 18 onlinelibrary.wiley.com
S Kumar, S Bawa, S Drabu, H Gupta, L Machwal… - European journal of …, 2011 - Elsevier
… The intermediate product 2-chloro-3-(chloromethyl)-8-methylquinoline 3 was prepared in two steps from 2-chloro-3-formyl-8-methylquinoline 1 via its reduction with NaBH 4 followed by …
Number of citations: 39 www.sciencedirect.com
N Barsu, MA Rahman, M Sen… - Chemistry–A European …, 2016 - Wiley Online Library
… We began our studies using 8-methylquinoline as a model substrate, and phenyl oxazolone as coupling partner with 10 mol % of Cp*Co(CO)I 2 as a catalyst, along with catalytic …
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 1995 - Elsevier
… This value of o(calor) was used for the combustion of 2-, 6-, and 8-methylquinoline. Since there had been some small changes in the bomb before experiments on 4-methylquinoline, …
Number of citations: 117 www.sciencedirect.com
M Sen, B Emayavaramban, N Barsu… - ACS …, 2016 - ACS Publications
… C(sp 3 )–H bond alkenylation of 8-methylquinoline with alkynes under mild … of 8-methylquinoline are summarized in Table 1. We started our investigation by operating 8-methylquinoline …
Number of citations: 157 pubs.acs.org
EJ La Voie, S Dolan, P Little, CX Wang, S Sugie… - Food and chemical …, 1988 - Elsevier
The relative tumorigenic activity of quinoline, 4-methylquinoline, 8-methylquinoline, and all three isomeric benzoquinolines was evaluated in newborn CD-1 mice and Sprague-Dawley …
Number of citations: 52 www.sciencedirect.com
RD Chirico, WV Steele - Journal of Chemical & Engineering Data, 2005 - ACS Publications
… 2-methylquinoline and 8-methylquinoline. Both materials were … ) and from 2-propanol (8-methylquinoline). The oxalates were … (2-methylquinoline, 0.9996 and 8-methylquinoline, 0.9988) …
Number of citations: 27 pubs.acs.org
D Wang, PY Zavalij, AN Vedernikov - Organometallics, 2013 - ACS Publications
… 1 and 2 suggests that the same 8-methylquinoline complex derived from 5 by substitution of … Similarly, we presume that 8-methylquinoline complexes derived from 6 and 7 are the active …
Number of citations: 36 pubs.acs.org
GS Kumar, JW Boyle, C Tejo… - Chemistry–An Asian …, 2016 - Wiley Online Library
… readily available 2-methylpyridine and 8-methylquinoline and methyl ketones that provides a … copper(II) acetate-mediated coupling of 8-methylquinoline with benzamides and an aniline …
Number of citations: 14 onlinelibrary.wiley.com
J Dehand, A Mauro, H Ossor, M Pfeffer… - Journal of …, 1983 - Elsevier
… An X-ray diffraction study of compound IIIa where N∩N = 8-methylquinoline-C,N reveals the planarity of the molecule, shows that it has a cis configuration with respect to the PdC …
Number of citations: 57 www.sciencedirect.com

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